N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further functionalized with a 1,3-benzodioxol-5-ylmethyl group, a bicyclic aromatic substituent with two oxygen atoms in a dioxole ring. This structural combination confers unique electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-24-14-5-3-13(4-6-14)22-10-15(20-21-22)18(23)19-9-12-2-7-16-17(8-12)26-11-25-16/h2-8,10H,9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNKRRSWIXKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and triazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The presence of the benzodioxole group in N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy against various pathogens. Studies have shown that similar triazole derivatives are effective against bacteria and fungi .
Anticancer Activity
The compound has shown promise as an anticancer agent. Triazoles are often incorporated into drug designs targeting cancer cells due to their ability to inhibit tumor growth. For instance, molecular hybrids combining triazole structures with other pharmacophores have been evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7 . The compound's structural modifications can lead to improved activity against specific cancer types.
Anti-inflammatory Effects
Triazole derivatives are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the coupling of 1H-triazole with appropriate carboxylic acid derivatives. The synthetic routes often utilize click chemistry techniques that facilitate the formation of the triazole ring under mild conditions .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | Structure A | Yes | Moderate | Yes |
| Compound B | Structure B | Yes | High | Moderate |
| This compound | Structure C | Yes | High | Yes |
Case Studies
Several studies have evaluated the pharmacological potential of triazole derivatives similar to this compound:
Case Study 1: Anticancer Evaluation
A study synthesized several triazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116)【6】.
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial effects of triazole compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed promising activity against resistant strains of bacteria【2】【6】.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Core
Table 1: Key Substituent Differences in Triazole-Based Carboxamides
Key Observations :
- The 4-methoxyphenyl group at position 1 in the target compound distinguishes it from analogues with halogenated (e.g., 4-chlorophenyl in ZIPSEY) or alkylated (e.g., 4-methylphenyl in E141-0036) aryl groups.
- The 1,3-benzodioxol-5-ylmethyl group on the amide nitrogen is rare compared to simpler benzyl (e.g., 3e) or substituted phenyl (e.g., E141-0036) groups. This bicyclic moiety may enhance metabolic stability due to reduced oxidation susceptibility .
Key Observations :
- The target compound’s synthesis likely employs amide coupling (e.g., EDCI/HOBt) to attach the benzodioxolemethyl group, a method shared with compounds like 3e and E141-0036 .
- Unlike 3p, which uses reductive cyclization, the target compound’s triazole core may originate from CuAAC, a standard route for 1,4-disubstituted triazoles .
Structural and Electronic Properties
Table 3: Structural Features and Implications
Key Observations :
- The benzodioxole group in the target compound may adopt a coplanar conformation with the triazole ring, facilitating interactions with aromatic residues in target proteins .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the 1,2,3-triazole moiety and the benzodioxole group, contribute to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O4. Its structure features a triazole ring that is known for its ability to interact with various biological targets. The presence of the methoxyphenyl group enhances lipophilicity, which may improve bioavailability and facilitate cellular uptake.
Anticholinesterase Activity
Recent studies have highlighted the potential of 1,2,3-triazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds containing the triazole moiety have shown promising results in enhancing cognitive function by modulating cholinergic activity .
Table 1: Inhibitory Potency of Triazole Derivatives on AChE and BuChE
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Donepezil | 6.21 | N/A |
| Compound A | 3.08 | 5.51 |
| Compound B | 4.61 | 6.37 |
Anticancer Activity
The triazole ring system has also been associated with anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutic agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- AChE and BuChE Inhibition : The nitrogen atoms in the triazole ring facilitate binding to the active sites of these enzymes.
- Antitumor Activity : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
